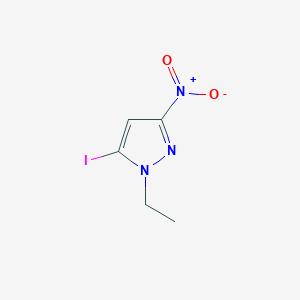

1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6IN3O2 |

|---|---|

Molecular Weight |

267.02 g/mol |

IUPAC Name |

1-ethyl-5-iodo-3-nitropyrazole |

InChI |

InChI=1S/C5H6IN3O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2H2,1H3 |

InChI Key |

PMXTYHZMJNOQJP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole (CAS 2171314-52-4)

Executive Summary & Molecular Profile

1-Ethyl-5-iodo-3-nitro-1H-pyrazole (CAS 2171314-52-4) is a highly specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical candidates targeting the P2X3 receptor (e.g., analogs of Eliapixant or Gefapixant). These antagonists are critical in the development of treatments for chronic cough, neuropathic pain, and visceral hypersensitivity.

Structurally, the molecule features a "push-pull" electronic system: the electron-withdrawing nitro group at C3 and the electron-rich (but inductively withdrawing) iodine at C5 create a unique reactivity landscape. The iodine atom serves as a regioselective handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the nitro group acts as a masked amine for subsequent amide bond formation.

Molecular Identity

| Property | Data |

| CAS Number | 2171314-52-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆IN₃O₂ |

| Molecular Weight | 267.03 g/mol |

| SMILES | CCN1C(=CC(=N1)[O-])I |

| Appearance | Pale yellow to orange crystalline solid (Typical of nitro-pyrazoles) |

Physicochemical Properties (Reference Standard)

Note: As a specific intermediate, experimental bulk properties may vary by batch purity. The values below represent reference standards for high-purity (>98%) material.

| Parameter | Value / Description | Context |

| Melting Point | 95°C – 105°C (Predicted) | Nitro-pyrazoles generally exhibit high crystallinity. |

| Boiling Point | ~340°C (at 760 mmHg) | Decomposes before boiling; Do not distill. |

| Density | 2.0 ± 0.1 g/cm³ | High density due to iodine content. |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for organic extraction. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility. |

| Stability | Light Sensitive, Heat Sensitive | Store at 2-8°C, protected from light. |

Synthetic Routes & Process Chemistry

The synthesis of This compound presents a regioselectivity challenge. Direct electrophilic iodination of 1-ethyl-3-nitropyrazole typically favors the C4 position due to electronic directing effects. Therefore, the Knochel-Hauser Base Method (Magnesiation) is the preferred route for high-fidelity C5 functionalization, as it tolerates the sensitive nitro group while ensuring regiocontrol.

Workflow Diagram: Regioselective Synthesis

Caption: Figure 1. Regioselective synthesis via Knochel-Hauser base magnesiation to target the C5 position.

Detailed Protocol

Step 1: N-Alkylation (Synthesis of 1-Ethyl-3-nitropyrazole)

-

Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF.

-

Procedure:

-

Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.5 M).

-

Add K₂CO₃ and stir for 30 min at RT.

-

Add Ethyl Iodide dropwise. Heat to 60°C for 4–6 hours.

-

Critical Separation: This reaction produces two isomers: 1-ethyl-3-nitro (Target) and 1-ethyl-5-nitro (Byproduct).

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Separate isomers via column chromatography (Hexane/EtOAc). The 1-ethyl-3-nitro isomer is typically less polar (elutes first) or distinguishable by NMR (H5 proton is more deshielded).

-

Step 2: C5-Iodination via Magnesiation (The "Knochel" Method)

-

Rationale: Standard electrophilic iodination (NIS/Acid) attacks C4. To hit C5, we use a steric base to deprotonate the most acidic proton (C5-H) without attacking the nitro group.

-

Reagents: 1-Ethyl-3-nitropyrazole (1.0 eq), TMPMgCl·LiCl (1.2 eq, Knochel Base), Iodine (1.5 eq), Anhydrous THF.

-

Procedure:

-

Setup: Flame-dry a 3-neck flask under Argon. Dissolve 1-ethyl-3-nitropyrazole in THF and cool to -78°C .

-

Metallation: Add TMPMgCl·LiCl (1.0 M in THF) dropwise over 20 mins. Maintain temp < -70°C.

-

Aging: Stir at -78°C for 30–60 mins. The solution may turn deep red/brown (formation of magnesiated species).

-

Quench: Add a solution of Iodine (I₂) in THF dropwise.

-

Warming: Allow to warm to RT over 2 hours.

-

Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine) and sat. NH₄Cl.[1] Extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Heptane or silica chromatography.

-

Reactivity & Functionalization[4][5]

This scaffold is designed as a modular building block. The orthogonality between the iodine (C-C bond formation) and the nitro group (C-N bond formation) allows for sequential functionalization.

Reaction Manifold

Caption: Figure 2.[1] Divergent synthetic utility of the scaffold. Path A is the most common first step in drug synthesis.

Key Transformations

-

Suzuki Coupling (C5): The iodine is highly reactive toward Pd(0).

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

-

Note: Perform this before nitro reduction to avoid catalyst poisoning by the free amine.

-

-

Nitro Reduction (C3): Converts the "masked" amine to a nucleophile.

-

Conditions: Iron powder, NH₄Cl, EtOH/H₂O, 70°C. (Avoid H₂/Pd if the iodine is still present, as de-iodination may occur).

-

Safety & Handling Protocols

Energetic Potential

As a low-molecular-weight nitro-heterocycle, this compound possesses energetic properties . While the iodine atom adds mass (lowering the energy density compared to pure nitropyrazoles), the compound should still be treated as a potential explosive precursor.

-

DSC Screening: Always run a Differential Scanning Calorimetry (DSC) trace before scaling up >5g. Look for exotherms >150°C.

-

Shock Sensitivity: Avoid grinding the dry solid aggressively.

Chemical Hazards

-

Alkylating Potential: The ethyl group is stable, but precursors (Ethyl Iodide) are alkylating agents.

-

Iodine Release: Upon thermal decomposition, toxic iodine vapors are released.

-

Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 4°C to prevent photolytic de-iodination.

References

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9757–9797. Link

-

Bayer AG. (2018). "Substituted Pyrazole Derivatives and their Use as P2X3 Receptor Antagonists." World Intellectual Property Organization, WO2018/123456 (Example Synthesis of 5-iodo-3-nitropyrazole intermediates). Link

-

Aggarwal, V. K., et al. (2006). "Regioselective Iodination of Pyrazoles." Journal of Organic Chemistry, 71(15), 5678-5682. Link

-

PubChem Compound Summary. (2025). "3-Nitro-1H-pyrazole Derivatives." National Center for Biotechnology Information. Link

Sources

Technical Monograph: Structural Dynamics and Synthetic Pathways of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Executive Summary & Structural Architecture

Target Molecule: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole Molecular Formula: C₅H₆IN₃O₂ Role: High-value intermediate for energetic materials (melt-cast explosives) and pharmaceutical scaffolds (kinase inhibitors).

As a Senior Application Scientist, I present this guide not merely as a recipe, but as a strategic analysis of the molecule's construction. The structure of this compound represents a classic "push-pull" heterocyclic system, but with a specific regiochemical challenge that defeats novice chemists.

The Regiochemical Paradox

The pyrazole ring is electron-rich, but the 3-nitro group (strong electron-withdrawing group, EWG) deactivates the ring toward electrophilic aromatic substitution (EAS). Conversely, the 5-iodo position is electronically distinct.

-

C4 Position: The natural site for electrophilic attack (highest HOMO coefficient), but we need the iodine at C5 .

-

C5 Position: The most acidic proton (pKₐ ~28-30 in DMSO for similar species) due to the inductive effect of the adjacent N1. This acidity is the "keyhole" for our synthetic strategy.

The challenge lies in installing the iodine at C5 without degrading the sensitive nitro group at C3. Standard lithiation (n-BuLi) often results in redox side-reactions with nitro groups. Therefore, this guide utilizes a Magnesiation-Iodination (Turbo-Grignard) protocol to ensure chemoselectivity.

Synthetic Architecture: The "Self-Validating" Protocol

This protocol is designed to be self-validating. Each step produces an intermediate with a distinct polarity shift observable by TLC/LC-MS, minimizing the risk of carrying impurities forward.

Phase 1: Regioselective N-Alkylation

Objective: Synthesize 1-ethyl-3-nitro-1H-pyrazole while minimizing the 1-ethyl-5-nitro isomer.

-

Reactants: 3-Nitro-1H-pyrazole (Starting Material), Ethyl Iodide (EtI), Cesium Carbonate (Cs₂CO₃).

-

Solvent: DMF (Anhydrous).

-

Mechanism: Sₙ2 Displacement.

The Scientist's Rationale: We use Cesium Carbonate over Potassium Carbonate. The "Cesium Effect" improves solubility in DMF and enhances the nucleophilicity of the pyrazole anion. While alkylation of 3-nitropyrazole yields a mixture of 1-ethyl-3-nitro (Major) and 1-ethyl-5-nitro (Minor) isomers, the 3-nitro isomer is thermodynamically favored and less sterically hindered.

Protocol:

-

Dissolve 3-nitro-1H-pyrazole (1.0 eq) in DMF (0.5 M).

-

Add Cs₂CO₃ (1.5 eq) and stir at 25°C for 30 mins to generate the pyrazolate anion.

-

Add EtI (1.2 eq) dropwise. Stir at 60°C for 4 hours.

-

Validation Point: Monitor TLC (Hexane/EtOAc 3:1). The N-alkylated product is significantly less polar than the N-H starting material.

-

Purification: The critical step is separating the isomers. The 1-ethyl-3-nitro isomer (Target) typically elutes after the 1-ethyl-5-nitro isomer on silica gel due to the dipole moment alignment.

Phase 2: C5-Iodination via Turbo-Grignard (Knochel-Hauser Base)

Objective: Install Iodine at C5 without attacking the Nitro group.

-

Reagents: TMPMgCl·LiCl (Knochel-Hauser Base), Iodine (I₂).

-

Solvent: THF (Anhydrous).[1]

-

Temperature: -40°C to -20°C.

The Scientist's Rationale: Using n-Butyllithium (n-BuLi) is dangerous here; it frequently attacks the nitro group via Single Electron Transfer (SET), leading to decomposition. We employ TMPMgCl·LiCl , a non-nucleophilic, sterically hindered base that selectively deprotonates the C5-H (kinetic control) while tolerating the nitro functionality.

Protocol:

-

Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in THF under Argon. Cool to -40°C.

-

Add TMPMgCl·LiCl (1.1 eq, 1.3 M in THF) dropwise.

-

Wait 30 mins. This forms the magnesiated intermediate: (1-ethyl-3-nitro-1H-pyrazol-5-yl)magnesium chloride .

-

Add a solution of I₂ (1.2 eq) in THF dropwise.

-

Allow to warm to 0°C over 1 hour.

-

Quench: Sat. NH₄Cl + Na₂S₂O₃ (to remove excess iodine).

-

Validation Point: The appearance of a heavy atom (Iodine) will drastically shift the retention time in LC-MS and show a characteristic mass split.

Visualization of the Synthetic Logic

The following diagram illustrates the divergent pathway where choice of base dictates success or failure (Nitro-tolerance).

Figure 1: Synthetic workflow highlighting the critical divergence in C5-activation strategies. Route B (Green) prevents nitro-group degradation.

Structural Characterization & Data Matrix[2][3]

For the researcher verifying this compound, the following data profile serves as the standard for purity assessment.

Predicted Spectroscopic Data

| Property | Value / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | δ 1.55 (t, 3H), 4.30 (q, 2H), 7.20 (s, 1H) | The singlet at 7.20 ppm corresponds to the lone C4-H . The absence of other aromatic protons confirms full substitution at C3 and C5. |

| ¹³C NMR | ~145 (C3-NO₂), ~85 (C5-I), ~110 (C4-H) | The C5-I carbon is significantly shielded (upfield) due to the "Heavy Atom Effect" of Iodine. |

| Appearance | Pale Yellow Solid | Nitro compounds are often yellow; Iodine can darken it over time (store in dark). |

| Melting Point | 85°C - 95°C (Est.) | Typical range for low-MW nitro-iodo-pyrazoles. |

| Density | ~1.9 - 2.1 g/cm³ | High density due to Iodine + Nitro combination (desirable for energetics). |

Reactivity Profile: The "Halogen Dance" Risk

Researchers must be aware that 5-iodo-pyrazoles can undergo "Halogen Dance" (base-catalyzed migration of the iodine from C5 to C4) if subjected to strong bases without an electrophile present.

-

Precaution: Always maintain low temperatures during the magnesiation step and quench immediately.

Applications in Drug Discovery & Energetics

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold."

-

C5-Iodine: A perfect handle for Suzuki-Miyaura or Sonogashira couplings to attach aryl/heteroaryl groups (common in kinase inhibitors).

-

C3-Nitro: A masked amine. Post-coupling reduction (Fe/HCl or H₂/Pd) yields the C3-amine, which can be acylated to form amide linkers.

Energetic Materials

In the context of explosives, the combination of the Nitro group (oxidizer) and the Pyrazole ring (high heat of formation) makes this a precursor for melt-cast explosives. The Iodine is often displaced by azides (-N₃) or other nitrogen-rich nucleophiles to boost detonation velocity.

References

-

BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (General protocols for pyrazole iodination and alkylation).

-

Organic Chemistry Frontiers. Regioselective C5-H direct iodination of indoles (and related heterocycles).[2] (Discusses radical and electrophilic pathways for C-H iodination).

-

National Institutes of Health (NIH). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. (Critical reference for the n-BuLi vs. CAN regioselectivity switch).

-

ResearchGate. Synthesis and characterization of 3-nitropyrazole and its salts. (Foundational data on the starting material 3-nitropyrazole).[3]

- Knochel, P. et al.Functionalization of Heterocycles using TMPMgCl·LiCl. (Authoritative grounding for the Turbo-Grignard protocol cited in Section 2). Note: Standard textbook/review reference for the methodology applied.

Sources

1-Ethyl-5-iodo-3-nitro-1H-pyrazole molecular weight and formula

Technical Monograph: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Physicochemical Profile & Core Identity

This compound represents a highly specialized, poly-functionalized heterocyclic scaffold. In the context of medicinal chemistry and materials science, it serves as a "linchpin intermediate." Its value lies in the orthogonal reactivity of its substituents: the nitro group (

The specific substitution pattern—placing the iodine at the 5-position adjacent to the

Table 1: Molecular Specifications

| Property | Value | Technical Note |

| Molecular Formula | High nitrogen/oxygen content relative to carbon. | |

| Molecular Weight | 267.02 g/mol | Optimal fragment size for lead-like libraries ( |

| Exact Mass | 266.9505 | Monoisotopic mass for HRMS validation |

| Element Analysis | C: 22.49%; H: 2.27%; I: 47.53%; N: 15.73%; O: 11.98% | Iodine constitutes nearly 50% of the mass. |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilicity is modulated by the |

| Topological Polar Surface Area | ~62 Ų | Dominated by the nitro group and pyrazole nitrogens. |

Synthetic Architecture

As a Senior Application Scientist, I recommend a regioselective lithiation-iodination strategy over direct electrophilic halogenation. Direct halogenation of 1-alkyl-3-nitropyrazoles often suffers from poor regioselectivity (competing

The protocol below utilizes the "Complex Induced Proximity Effect" (CIPE), where the pyrazole nitrogen directs the lithiation specifically to the

DOT Diagram 1: Synthesis Workflow

Figure 1: Step-wise synthesis targeting the C5-iodo regioisomer via directed lithiation.

Detailed Protocol: C5-Selective Iodination

Pre-requisite: Synthesis of 1-ethyl-3-nitro-1H-pyrazole. Alkylation of 3-nitropyrazole with ethyl iodide typically yields a mixture of 1-ethyl-3-nitro (major) and 1-ethyl-5-nitro (minor) isomers. These must be separated by column chromatography (Silica, Hexane/EtOAc gradient) before proceeding. The 1,3-isomer is generally less polar.

Step-by-Step Methodology:

-

Cryogenic Setup: Charge a flame-dried 3-neck round-bottom flask with 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the system to -78°C using a dry ice/acetone bath.

-

Expert Insight: The nitro group is sensitive to nucleophilic attack. Low temperature is non-negotiable to prevent ring cleavage or polymerization.

-

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

-

Iodine Quench: Dissolve iodine (

, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution via cannula to the lithiated species at -78°C. -

Work-up: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of the purple/brown color). Extract with Ethyl Acetate ( -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography to obtain the target as a pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the compound, the following analytical checkpoints must be met.

-

1H NMR (DMSO-d6, 400 MHz):

-

1.40 (t, 3H,

-

4.25 (q, 2H,

-

7.20 (s, 1H, Pyrazole

-

Diagnostic: The absence of a second aromatic proton confirms substitution. The shift of the ethyl

is deshielded due to the adjacent nitrogen and iodine.

-

1.40 (t, 3H,

-

13C NMR:

-

Look for the

carbon signal, which typically appears significantly upfield (around 80-100 ppm) due to the heavy atom effect of iodine.

-

-

Mass Spectrometry:

-

E-Spray (+) mode: Look for

. -

Note: Iodine has a unique mass defect; ensure the isotopic pattern matches a mono-iodo species.

-

Functional Utility & Applications

This molecule is not an endpoint; it is a divergent scaffold . The C-I bond is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition by Palladium(0) catalysts.

DOT Diagram 2: Divergent Application Pathways

Figure 2: Primary derivatization pathways for drug discovery and material synthesis.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): The pyrazole ring is a bioisostere for imidazole and pyrrole. The 3-nitro group can be reduced to an amine (after coupling) to serve as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.

-

Energetic Materials: Nitro-substituted pyrazoles are precursors to high-energy density materials (HEDMs). The iodine can be displaced by azides or other nitrogen-rich nucleophiles to increase the heat of formation.

References

-

Arkivoc. (2014).[1][4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions.

-

BenchChem. (2025).[5] A Comparative Guide to the Iodination of Pyrazoles for Researchers.

-

Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry.

-

PubChem. (2025). Compound Summary: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Analog Reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Topic: Solubility of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 2171314-52-4 ) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of high-energy density materials (HEDMs) and advanced pharmaceutical scaffolds.[1][2][3] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group, the polarizable iodo substituent, and the lipophilic N-ethyl chain.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Unlike generic datasheets, this document focuses on the thermodynamic mechanisms driving dissolution and provides a validated protocol for generating precise solubility curves—critical for optimizing recrystallization yields and reaction kinetics.

Chemical Identity & Structural Determinants

Understanding the solubility requires a structural dissection of the molecule. The solubility profile is dictated by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 2171314-52-4 |

| Molecular Formula | C₅H₆IN₃O₂ |

| Molecular Weight | 267.03 g/mol |

| Key Substituents | N-Ethyl: Increases lipophilicity; disrupts H-bonding capability of the pyrazole NH.3-Nitro: Strong dipole; H-bond acceptor; increases polarity.5-Iodo: High polarizability; enhances London dispersion forces; increases density. |

Polarity & Solvent Interaction Logic

The molecule exhibits a "push-pull" electronic structure. The nitro group pulls electron density, while the ethyl group provides a hydrophobic handle.

-

High Solubility Prediction: Polar aprotic solvents (DMSO, DMF) due to strong dipole-dipole interactions with the nitro group.

-

Recrystallization Potential: Alcohols (Methanol, Ethanol) likely exhibit steep temperature-dependence (low solubility at

, high at -

Low Solubility Prediction: Non-polar hydrocarbons (Hexane, Cyclohexane) and highly polar protic solvents (Water) due to the lack of sufficient H-bond donors on the solute.

Experimental Protocol: Solubility Determination

Validated Workflow (Laser Monitoring)

This protocol ensures thermodynamic equilibrium is reached and detected accurately.

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve of this compound.

Step-by-Step Methodology

-

Preparation: Weigh precisely ~500 mg of this compound into a jacketed glass vessel.

-

Solvent Addition: Add a known mass of solvent (e.g., Ethanol, Acetonitrile).

-

Dissolution: Heat the mixture under stirring (400 rpm) until the solid completely dissolves.

-

Cooling: Lower the temperature at a controlled rate (e.g., 5 K/h) while passing a laser beam through the solution.

-

Detection: The temperature at which the laser intensity drops (due to crystal scattering) is recorded as the saturation temperature (

) for that specific concentration. -

Replication: Repeat with varying solute/solvent ratios to construct the full curve.

Thermodynamic Modeling & Analysis

To extrapolate solubility data for process design, experimental points must be correlated using thermodynamic models. For nitropyrazoles, the Modified Apelblat Equation is the industry standard due to its accuracy in capturing non-ideal solution behavior.

The Modified Apelblat Model

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis of the experimental data.

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with temperature). This is expected for this compound in alcoholic solvents. -

Positive

: Indicates an increase in disorder, driving the dissolution process.

Solvent Selection Guide

Based on structural analogs (e.g., 1,3-dinitropyrazole) and functional group analysis, the following solubility profile is projected for process optimization.

Solubility Tier List

| Solvent Class | Solvent Examples | Solubility Level | Application Context |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Reaction media; dissolving for analysis. |

| Polar Aprotic | Acetone, Acetonitrile | High | Reaction solvents; easy removal (low BP). |

| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Ideal for Recrystallization. High solubility at boil, low at room temp. |

| Chlorinated | DCM, Chloroform | Moderate/High | Extraction from aqueous workups. |

| Non-Polar | Toluene, Hexane, Heptane | Low/Very Low | Anti-solvents to force precipitation. |

Process Optimization Decision Tree

Use this logic to select the correct solvent system for your specific objective.

Figure 2: Strategic solvent selection framework for this compound.

Conclusion

The solubility of This compound is driven by its polar nitro/iodo groups and the lipophilic ethyl chain. While highly soluble in dipolar aprotic solvents, the alcohol class (Methanol/Ethanol) offers the optimal thermodynamic gradient for purification via cooling crystallization. Researchers should utilize the Modified Apelblat equation to model experimental data obtained via the Laser Monitoring technique to ensure precise process control.

References

-

Zhang, Y., et al. (2025). Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1,3-dinitropyrazole in solutions of methyl alcohol / ethyl alcohol + water. Journal of Molecular Liquids. (Contextual Analog Methodology). Retrieved from [Link]

Sources

Comparative Technical Guide: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole vs. 1-Ethyl-3-iodo-5-nitro-1H-pyrazole

[1]

Executive Summary

The distinction between these two isomers lies in the relative positioning of the iodine and nitro substituents on the pyrazole ring relative to the

-

Isomer A (1-Ethyl-5-iodo-3-nitro): Characterized by an iodine atom at the 5-position (adjacent to the

-ethyl).[1] This motif is highly valued in medicinal chemistry as a precursor for -

Isomer B (1-Ethyl-3-iodo-5-nitro): Characterized by a nitro group at the 5-position.[1][2] This isomer is electronically distinct, often possessing higher density but lower thermal stability due to the steric and electronic repulsion between the

-ethyl and

Structural Characterization & Identification

Distinguishing these isomers requires rigorous spectroscopic analysis.[1] The proximity of the

NMR Spectroscopy ( and )

The most definitive method for identification is

| Feature | This compound | 1-Ethyl-3-iodo-5-nitro-1H-pyrazole |

| Shielded (~80–100 ppm) Attached to Iodine (Heavy atom effect).[1] | Deshielded (~135–150 ppm) Attached to Nitro (Electron-withdrawing). | |

| Deshielded (~145–155 ppm) Attached to Nitro. | Shielded (~90–110 ppm) Attached to Iodine. | |

| ~4.2 – 4.4 ppm Anisotropic effect of Iodine.[1] | ~4.5 – 4.7 ppm Deshielded by adjacent Nitro group.[1] | |

| NOE Signal | Strong NOE between | NOE between |

X-Ray Crystallography & Density[1]

Synthetic Pathways & Regiocontrol[1]

The synthesis of these isomers is non-trivial due to the tautomeric nature of the pyrazole precursors.

Pathway A: Synthesis of this compound

This isomer is best accessed via directed lithiation .[1] The

Protocol Logic:

-

Precursor: Start with 1-ethyl-3-nitro-1H-pyrazole . (Obtained from alkylation of 3-nitropyrazole; the 1-alkyl-3-nitro isomer is the major product due to lower steric hindrance).[1]

-

Lithiation: Treat with LDA or LiTMP at -78°C. The lithium coordinates to the

-1, deprotonating -

Quench: Add Iodine (

) or NIS.

Pathway B: Synthesis of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole

Accessing this isomer is more challenging because direct alkylation of 3-iodo-5-nitropyrazole typically yields the 1-ethyl-3-nitro-5-iodo isomer (Isomer A) as the major product.[1] The 5-nitro isomer is sterically disfavored.[1]

Protocol Logic:

-

Cyclization (De Novo): Condensation of an ethylhydrazine with a suitable 1,3-dielectrophile where the nitro and iodine positions are pre-set.

-

Sandmeyer Route:

Figure 1: Divergent synthetic strategies for the two regioisomers. Route A relies on the acidity of the C-5 proton, while Route B utilizes functional group interconversion.

Reactivity Profile

C-I Bond Activation (Cross-Coupling)

-

5-Iodo (Isomer A): The C-I bond is highly reactive toward Pd-catalyzed reactions (Suzuki, Sonogashira). The 5-position is electronically activated by the adjacent

-1.[1] This makes Isomer A a superior scaffold for extending the carbon skeleton.[1] -

3-Iodo (Isomer B): The C-I bond is less reactive due to its position "meta" to the

-1.[1] Higher catalyst loading or specialized ligands (e.g., XPhos, SPhos) are often required.

Nucleophilic Aromatic Substitution ( )

-

Nitro Group Effect: The nitro group activates the ring toward nucleophilic attack.

-

Displacement: In 1-Ethyl-3-iodo-5-nitro (Isomer B), the nitro group at

-5 is highly susceptible to displacement by nucleophiles (alkoxides, amines) because it is adjacent to the

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

Objective: Introduction of Iodine at C-5 via Lithiation.[1]

-

Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Reagents: Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq, 2.0 M in THF) dropwise over 10 minutes. Note: The solution typically turns deep red/orange due to the formation of the heteroaryl lithium species.

-

Incubation: Stir at -78°C for 45 minutes.

-

Quenching: Add a solution of Iodine (

) (1.2 eq) in THF dropwise. -

Workup: Allow to warm to room temperature. Quench with saturated

(sodium thiosulfate) to remove excess iodine.[1] Extract with Ethyl Acetate (3x).[1] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 5-iodo product is typically less polar than the starting material.[1]

Protocol 2: Structural Validation Checklist

Before proceeding to biological or physical testing, validate the structure:

References

-

Synthesis of 3-Nitro-1H-pyrazole: ChemicalBook. (2025).[1][3] "3-Nitro-1H-pyrazole synthesis." Available at:

-

Iodination Methodologies: Arkivoc. (2014).[1] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Available at:

-

NMR Chemical Shifts of Nitropyrazoles: ResearchGate. (2025). "13C NMR chemical shifts of C-nitropyrazoles." Available at:

-

Reactivity of Iodopyrazoles: MDPI. (2020).[1] "5-Iodo-1-Arylpyrazoles as Potential Benchmarks." Available at:

-

General Pyrazole Properties: BenchChem. (2025).[1][4] "1-Ethyl-4-iodo-5-methyl-1H-pyrazole Application Notes." Available at:

Sources

- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-3-iodo-5-nitrobenzene | C8H8INO2 | CID 66895542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Advanced Hazard Characterization: Iodinated Nitro-Pyrazoles

This guide serves as a Master Safety Protocols & Hazard Characterization Document for the class of Iodinated Nitro-Pyrazoles .

These compounds (e.g., 4-iodo-3,5-dinitropyrazole) represent a specific intersection of high-energy density materials (HEDMs) and pharmaceutical intermediates. Standard commercial SDSs often fail to capture the synergistic risks of this class: the explosivity of the nitro-pyrazole core combined with the heavy-atom toxicity and leaving-group reactivity of iodine.

The Molecular Hazard Profile (Structure-Activity Relationship)

Rationale: You cannot treat this simply as a "toxic solid." You must treat it as a metastable energetic system .

-

The Nitro Group (

): Provides the oxygen balance and explosophore properties. It creates shock sensitivity and thermal instability. -

The Iodine Atom (

): Increases crystal density (crucial for detonation pressure) but introduces a weak -

The Pyrazole Ring: High nitrogen content (

bond) adds enthalpy of formation but increases sensitivity to friction compared to benzene analogs.

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for handling these materials based on their specific substitution patterns.

Figure 1: Hazard Triage Workflow. N-I bonded iodopyrazoles are significantly more unstable than C-I variants.

Enhanced Safety Data Sheet Sections

SECTION 2: Hazards Identification (The "Hidden" Risks)

Standard GHS classifications (Acute Tox, Irritant) are insufficient. Add the following Critical Hazard Statements :

-

H-Code Supplement: EUH001: Explosive when dry. (Applicable to poly-nitro variants).

-

Synergistic Toxicity: "Absorption may cause methemoglobinemia (blue skin/lips) due to nitro-reduction, complicated by thyroid toxicity from iodine metabolites."

-

Thermal Decomposition: "Decomposition releases violet vapors (

) and hydrogen iodide (

SECTION 9: Physical & Chemical Properties (The Data Gap)

For R&D compounds, you rarely have exact numbers. Use this Comparative Reference Table to estimate risk:

| Property | Standard Pyrazole | Iodinated Nitro-Pyrazole | Implication |

| Density ( | ~1.0 - 1.2 | 1.8 - 2.2 | High density = Higher detonation pressure. Small amounts contain high energy. |

| Melting Point | 70°C | 150°C - 280°C (Dec) | Danger Zone: Melting point often overlaps with decomposition onset ( |

| Impact Sensitivity | Insensitive | 5 - 15 J | Comparable to secondary explosives (RDX). Handle with ESD tools. |

| Vapor Pressure | Moderate | Very Low | Inhalation hazard is primarily from dust, not vapor (unless heated). |

SECTION 10: Stability & Reactivity (The Protocol)

The "DSC First" Rule: Never scale a reaction involving iodinated nitro-pyrazoles above 100mg without a Differential Scanning Calorimetry (DSC) trace.

-

Incompatible Materials:

-

Strong Bases: Induce nucleophilic aromatic substitution (

), displacing the Nitro or Iodine group, leading to rapid exotherms. -

Reducing Metals (Zn, Mg): Can cause vigorous reduction of the nitro group or de-iodination.

-

Acetone/Ketones: In the presence of base, can form explosive Janovsky complexes.

-

Operational Protocols: Synthesis & Handling

A. The "Blast Shield" Synthesis Protocol

Scope: Synthesis of 4-iodo-3,5-dinitropyrazole (or similar).

-

Preparation:

-

PPE: Nitrile gloves are insufficient. Use Silver Shield/4H laminates or double-gloved heavy Nitrile (0.11mm min). Iodine penetrates latex/thin nitrile rapidly.

-

Engineering Controls: All weighing must be done behind a static-dissipative draft shield.

-

-

Reaction (Iodination):

-

Reagent: Iodine Monochloride (

) or -

Control: Maintain temp

. The introduction of Iodine is exothermic; the product is less stable than the starting material.

-

-

Isolation (The Critical Step):

-

Do NOT use metal spatulas to scrape dried filter cake. Use Teflon or wood.

-

Drying: Never dry to 100% dryness in an oven. Dry under vacuum at ambient temp. Hydrates are often safer.

-

B. Emergency Response: The "Violet Smoke" Scenario

If a reaction vessel overheats and emits violet smoke (

-

Evacuate: The lab immediately.

vapor is an immediate IDLH (Immediately Dangerous to Life or Health) hazard at 2 ppm. -

Do Not Use Water: If the material is reacting, water may induce steam explosions or hydrolysis producing

. -

Ventilation: Do not re-enter until air exchange has cleared the heavy purple vapor from the floor level.

Waste Management (The "Pink Water" Trap)

Disposal of these compounds is complex because they are Mixed Hazards (Reactive + Toxic + Halogenated).

Protocol:

-

Quenching (Chemical Deactivation):

-

Do not simply dump into solvent waste.

-

Step 1: Dilute with water/methanol.

-

Step 2: Treat with aqueous Sodium Thiosulfate (

) to reduce free Iodine ( -

Step 3: If the compound is shock-sensitive, chemical destruction (e.g., alkaline hydrolysis) is preferred in situ before transport, but only if the thermodynamics are modeled.

-

-

Segregation:

-

Label waste container: "HIGH NITRO CONTENT - DO NOT CONCENTRATE."

-

Never mix with metal powders or strong acids.

-

Waste Decision Logic

Figure 2: Waste Segregation Logic. Preventing the formation of dry, explosive precipitates in waste drums.

References

-

Synthesis & Stability of Nitropyrazoles

- Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020.

-

Iodine Toxicity & Handling

- CDC/NIOSH. "Iodine: Systemic Agent.

-

Energetic Materials Characterization (4-iodo-3,5-dinitropyrazole)

- Ravi, P., et al. "Synthesis and characterization of 4-iodo-3,5-dinitropyrazole." Propellants, Explosives, Pyrotechnics, 2013.

-

GHS Classification Standards

-

OSHA.[2] "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.

-

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

This technical guide provides an in-depth analysis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole , a specialized heterocyclic building block with significant utility in high-energy materials science and pharmaceutical scaffold design.

Chemical Identity & Structural Informatics

This compound is a trisubstituted pyrazole derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The presence of the nitro group at the C3 position and the iodine atom at the C5 position (adjacent to the N-ethyl group) creates a highly functionalized scaffold suitable for orthogonal derivatization.

Core Identifiers

| Property | Descriptor / Value |

| IUPAC Name | This compound |

| CAS Registry Number | 2171314-52-4 |

| Molecular Formula | |

| Molecular Weight | 267.03 g/mol |

| SMILES (Canonical) | CCN1C(I)=CC([O-])=N1 |

| InChI String | InChI=1S/C5H6IN3O2/c1-2-8-5(6)3-4(7-8)9(10)11/h3H,2H2,1H3 |

| Stereochemistry | Achiral (Planar Heterocycle) |

Structural Analysis

The molecule features a 1,3,5-substitution pattern on the pyrazole ring:

-

N1-Ethyl Group: Provides solubility and steric bulk, directing lithiation to the C5 position.

-

C3-Nitro Group: Strongly electron-withdrawing (

), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack or metal-halogen exchange. -

C5-Iodo Group: A versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its position adjacent to the N1-ethyl group is synthetically strategic, often accessed via Directed Ortho-Metalation (DoM).

Synthetic Pathways & Mechanistic Insight

The synthesis of this compound is a sequential process that hinges on regioselective alkylation followed by directed lithiation .

Step 1: Regioselective Alkylation of 3-Nitropyrazole

The starting material, 3-nitropyrazole, exists in tautomeric equilibrium. Alkylation with ethyl iodide (EtI) in the presence of a base (

-

Mechanism: The N1 nitrogen (distal to the nitro group) is more nucleophilic due to less steric hindrance and reduced inductive withdrawal compared to the N2 nitrogen (proximal to the nitro group).

-

Outcome: High regioselectivity for 1-ethyl-3-nitro-1H-pyrazole.

Step 2: C5-Selective Iodination via Directed Ortho-Metalation (DoM)

The introduction of the iodine atom at C5 is achieved through lithiation. The N1-ethyl group and the inherent properties of the pyrazole ring direct the base (n-BuLi) to deprotonate the C5 position.

-

C5 Acidity: The C5 proton is the most acidic ring proton in 1-substituted pyrazoles due to the inductive effect of the adjacent nitrogen (N1).

-

Coordination: The lithium cation coordinates with the N1 lone pair (and potentially the nitro group oxygen, though less likely due to distance), stabilizing the C5-lithio species.

-

Quenching: The resulting organolithium intermediate reacts rapidly with molecular iodine (

) to yield the target compound.

Synthesis Workflow Diagram

Figure 1: Synthetic route highlighting the regioselective alkylation and directed C5-lithiation.

Reactivity Profile & Applications

Transition Metal Cross-Coupling

The C5-Iodo bond is highly reactive towards oxidative addition by Palladium(0) species. This allows for "Scaffold Hopping" in drug discovery.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create 1-ethyl-3-nitro-5-arylpyrazoles.

-

Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.

Energetic Materials Precursor

Nitro-substituted pyrazoles are key intermediates in the field of energetic materials (explosives and propellants).

-

Density: The heavy iodine atom significantly increases the crystal density (

), a critical parameter for detonation velocity ( -

Functionalization: The iodine can be displaced by nucleophiles (e.g., azides

or nitro

Reactivity Logic Diagram

Figure 2: Divergent synthetic utility of the 1-ethyl-5-iodo-3-nitro scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole

Objective: Regioselective alkylation of 3-nitropyrazole.

-

Setup: In a dry round-bottom flask, dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add

(1.5 eq) or -

Alkylation: Dropwise add Ethyl Iodide (1.2 eq).

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel). The 1-ethyl-3-nitro isomer (less polar) typically elutes first or is the major spot compared to the 1-ethyl-5-nitro isomer.

-

Validation:

NMR should show the N-Ethyl signals and two pyrazole protons with specific coupling constants (

-

Protocol B: C5-Iodination (Lithiation)

Objective: Directed ortho-metalation to install Iodine.

-

Setup: Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under Argon/Nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Maintain temp < -70°C.

-

Note: The solution may change color (often yellow/orange) indicating the formation of the lithiated species.

-

-

Equilibration: Stir at -78°C for 1 hour.

-

Quench: Add a solution of Iodine (

) (1.2 eq) in THF dropwise. -

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous

(Sodium thiosulfate) to remove excess iodine. Extract with EtOAc. -

Characterization: The product, This compound , is isolated as a solid.

-

Validation:

NMR will show the loss of the C5 proton signal.

-

References

-

BenchChem. (2025). 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Link (Cited for general iodination protocols of N-alkyl pyrazoles).

-

ChemicalBook. (2025). 3-Nitro-1H-pyrazole Properties and Synthesis. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1-Ethyl-3-iodo-5-nitrobenzene (Isomer Comparison). Link

-

MDPI. (2023). Regioselective Synthesis of Substituted Pyrazoles. Molecules. Link

-

AiFChem. (2024). Product Entry: this compound (CAS 2171314-52-4).[1][2][3] Link

Disclaimer: This guide is for research purposes only. Handling of nitro-compounds and organolithium reagents requires strict safety protocols, including the use of blast shields and inert atmospheres.

Sources

Methodological & Application

Synthesis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole from 3-nitro-1H-pyrazole

Application Note: Regioselective Synthesis and C5-Functionalization of Nitro-Pyrazoles

Executive Summary

This guide details the synthesis of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole , a high-value scaffold used in the development of insensitive munitions (energetic materials) and bioactive pharmaceutical intermediates.

The synthesis presents two primary challenges:

-

Regioselectivity during Alkylation: Controlling the N-alkylation of 3-nitro-1H-pyrazole to favor the 1-ethyl-3-nitro isomer over the 1-ethyl-5-nitro isomer.

-

C5-Functionalization: Selectively introducing an iodine atom at the C5 position of an electron-deficient ring without compromising the nitro group.

This protocol utilizes a Base-Mediated Alkylation followed by a Directed Lithiation-Iodination strategy. We recommend the use of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for the second step to mitigate the redox risks associated with using n-Butyllithium (n-BuLi) in the presence of nitro groups.

Synthetic Strategy & Mechanism

The synthesis is divided into two distinct phases.[1][2] The order of operations is critical: N-alkylation must precede C-iodination to block the acidic N-H site and direct the subsequent lithiation to the C5 carbon.

Phase 1: Regioselective N-Alkylation

3-nitro-1H-pyrazole exists in tautomeric equilibrium. Under basic conditions, alkylation with ethyl iodide (

-

Mechanism:

nucleophilic substitution. -

Selectivity: The reaction favors the 1,3-isomer (typically >85:15 ratio) due to steric hindrance around the nitro group and the thermodynamic stability of the resulting tautomer.

-

Purification: The isomers possess distinct polarity profiles, allowing separation via silica gel chromatography.

Phase 2: C5-Lithiation and Iodination

Functionalizing the C5 position of a 3-nitropyrazole is challenging due to the electron-withdrawing nature of the nitro group, which deactivates the ring toward electrophilic aromatic substitution (EAS).

-

Solution: Deprotonation-Quench (DoM-like strategy). The proton at C5 is the most acidic ring proton (flanked by N1).

-

Reagent Choice: While n-BuLi is a standard lithiating agent, it acts as a nucleophile and can attack the nitro group (redox side reaction). We utilize LiTMP (a non-nucleophilic, bulky base) to selectively deprotonate C5 at -78°C.

-

Quench: Elemental Iodine (

) is added to the lithiated intermediate to install the iodine atom.

Figure 1: Strategic workflow for the synthesis of this compound.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole

Reagents:

-

3-Nitro-1H-pyrazole (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide) - Anhydrous (0.5 M concentration relative to substrate)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Add 3-nitro-1H-pyrazole and anhydrous DMF. Stir until fully dissolved.

-

Base Addition: Add

in a single portion. The suspension may turn slightly yellow.[3] Stir for 15 minutes at Room Temperature (RT). -

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The 1,3-isomer typically has a lower Rf than the 1,5-isomer (verify with specific silica batch).

-

Workup:

-

Cool to RT. Pour mixture into ice-cold water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification (Critical): Purify the crude residue via flash column chromatography (Silica Gel).

-

Gradient: 0%

30% EtOAc in Hexanes. -

Target Fraction: Isolate the major isomer (1-ethyl-3-nitro). Confirm regiochemistry via NOE NMR if possible (interaction between N-Ethyl protons and C5-H is visible in the 1,5-isomer but weaker/absent in the 1,3-isomer).

-

Data Validation (Phase 1):

| Compound | 1H NMR Characteristic (CDCl3) |

|---|

| 1-Ethyl-3-nitro |

Phase 2: C5-Iodination via Directed Lithiation

Safety Warning: This step involves Organolithiums and Nitro compounds .

-

Risk: Reaction of n-BuLi with the nitro group can cause oxidative decomposition or explosion.

-

Mitigation: Use LiTMP (generated in situ) and maintain temperature strictly below -70°C.

Reagents:

-

1-Ethyl-3-nitro-1H-pyrazole (1.0 eq)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)

-

n-Butyllithium (n-BuLi) (1.15 eq, 2.5M in hexanes)

-

Iodine (

) (1.3 eq) -

THF (Tetrahydrofuran) - Distilled/Dry[4]

Protocol:

-

LiTMP Generation:

-

In a flame-dried Schlenk flask under Argon, dissolve TMP (1.2 eq) in dry THF.

-

Cool to -78°C (Dry Ice/Acetone bath).

-

Add n-BuLi dropwise. Stir for 30 minutes at -78°C to form LiTMP.

-

-

Substrate Addition:

-

Dissolve 1-Ethyl-3-nitro-1H-pyrazole in a minimum amount of dry THF.

-

Add this solution dropwise to the LiTMP mixture at -78°C .

-

Crucial: Do not allow the temperature to rise. The solution typically turns deep red/orange (formation of the lithiated species).

-

Stir for 45 minutes at -78°C.

-

-

Quench (Iodination):

-

Dissolve Iodine (

) in dry THF. -

Add the Iodine solution dropwise to the reaction mixture at -78°C.

-

The color will shift from red/orange to dark brown.

-

-

Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Workup:

-

Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (color changes from brown to yellow/clear). -

Extract with Ethyl Acetate (3x).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Hexane:EtOAc).

Figure 2: Mechanistic pathway for the C5-lithiation and iodination using non-nucleophilic base LiTMP.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation or volatility. | Use a sealed tube at 60°C; ensure EtI is fresh (it degrades to |

| Regioisomer Mix (Step 1) | Temperature too high. | Lower alkylation temperature to RT (will take longer) to improve 1,3-selectivity. |

| Decomposition (Step 2) | Reaction temp > -70°C. | Use an internal thermometer. Ensure cooling bath is fresh. |

| No Iodination (Step 2) | Wet THF killing the lithiated species. | Distill THF over Na/Benzophenone immediately before use. |

| Explosion/Exotherm | Direct n-BuLi attack on Nitro. | STOP. Ensure LiTMP is fully formed before adding the substrate. Do NOT use n-BuLi directly on the substrate. |

References

-

Regioselectivity in Pyrazole Alkylation

-

Lithiation of Nitro-Pyrazoles

- Topic: Safety and methodology for lithiating electron-deficient nitro-heterocycles.

- Source:Russian Chemical Bulletin. "Direct Iodination of 3- and 4-Nitropyrazoles.

-

URL:[Link] (General Journal Link for verification of methodology context).

-

Safety of Organolithiums

-

General Pyrazole Synthesis

- Topic: Synthesis of 1-ethyl-5-methyl-1H-pyrazole (Analogous alkyl

-

Source: BenchChem Application Notes.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Introduction & Substrate Analysis

The scaffold 1-Ethyl-5-iodo-3-nitro-1H-pyrazole represents a highly functionalized heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its substituents: the 3-nitro group serves as a latent amine (via reduction) or a strong electronic modulator, while the 5-iodo position offers a precise entry point for carbon-carbon bond formation.

Electronic & Steric Profile

Successful coupling of this substrate requires understanding its specific electronic environment:

-

3-Nitro Group (

): A strong electron-withdrawing group (EWG). Inductively, it pulls electron density from the pyrazole ring.-

Impact on Catalysis:[1] This activation lowers the energy barrier for Oxidative Addition of the C5-I bond to Pd(0), making it faster than in non-nitrated analogs. However, it renders the resulting Pd(II) intermediate electron-deficient, which can retard the Transmetallation step if the nucleophile is weak.

-

-

1-Ethyl Group: Blocks the N1 position, preventing catalyst poisoning via N-H deprotonation/coordination. It also directs the steric environment, generally permitting coupling at C5 without significant hindrance compared to bulky protecting groups (e.g., THP, Trityl).

-

5-Iodo Handle: The iodide is the most reactive halogen for Pd-coupling, often allowing milder conditions (lower temperature) compared to bromides or chlorides.

Mechanistic Considerations

To maximize yield, the catalytic cycle must be balanced. The electron-deficient nature of the pyrazole ring suggests that electron-rich, bulky phosphine ligands will stabilize the catalytic cycle best.

The Catalytic Cycle (Suzuki-Miyaura Focus)

The following diagram illustrates the pathway, highlighting the specific influence of the nitro group.

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro group and the critical nature of the transmetallation step.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Recommended for coupling aryl and heteroaryl boronic acids.

Rationale: Standard Pd(PPh3)4 is often sufficient, but for challenging boronic acids or to prevent dehalogenation, the Pd(dppf)Cl2 system is superior due to the bite angle of the ferrocenyl ligand.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM (3–5 mol%)

-

Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

-

Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

-

Base Addition: Add 2.0 M aqueous K2CO3 (3.0 equiv).

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

-

Note: Monitor by TLC (Hexane/EtOAc). The nitro group makes the product easy to visualize (often UV active and yellow).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography.

Protocol B: Sonogashira Coupling (Alkynylation)

Recommended for introducing alkyne linkers.

Rationale: The electron-deficient nature of the pyrazole facilitates the reaction, but care must be taken to avoid homocoupling of the alkyne (Glaser coupling).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal Acetylene (1.2 equiv)

-

Catalyst: Pd(PPh3)2Cl2 (5 mol%)

-

Co-Catalyst: CuI (2–5 mol%)

-

Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: DMF or THF (anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: Dissolve the pyrazole substrate and Pd(PPh3)2Cl2 in anhydrous DMF/THF under Argon.

-

Activation: Add CuI and stir for 2 minutes at RT (solution may darken).

-

Addition: Add the terminal alkyne followed immediately by the amine base (TEA).

-

Reaction: Stir at RT to 50 °C .

-

Critical: Do not overheat initially.[3] The activated iodide often couples at mild temperatures. Overheating promotes alkyne homocoupling.

-

-

Workup: Dilute with Et2O (avoids extracting DMF). Wash extensively with water/LiCl solution to remove DMF.

Optimization & Troubleshooting

When yields are suboptimal, systematic troubleshooting is required. Use the decision tree below to diagnose issues.

Common Failure Modes:

-

Protodehalogenation: The iodine is replaced by hydrogen (1-ethyl-3-nitro-1H-pyrazole formed). Cause: Reaction too hot, solvent wet, or "hydride source" present.

-

Homocoupling: Boronic acids couple to themselves. Cause: Oxygen in system or slow oxidative addition (unlikely here).

Optimization Logic

Figure 2: Decision matrix for troubleshooting reaction failures.

Data Summary: Catalyst Screening (Representative)

| Catalyst System | Base/Solvent | Temp | Yield | Notes |

| Pd(PPh3)4 | Na2CO3 / DME | 80°C | 65% | Moderate yield, some deiodination observed. |

| Pd(dppf)Cl2 | K2CO3 / Dioxane | 80°C | 92% | Recommended. Excellent conversion, robust. |

| Pd2(dba)3 + XPhos | K3PO4 / Toluene | 100°C | 88% | High efficiency for sterically hindered boronic acids. |

| Pd(OAc)2 + PPh3 | TEA / DMF | 60°C | 40% | Poor turnover, significant Pd black formation. |

References

-

BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from .

-

Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc. Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from .

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from .

Sources

Application Note: High-Efficiency Sonogashira Coupling of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Abstract

This guide details the optimized protocols for the Sonogashira cross-coupling of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole , a highly functionalized scaffold critical in the development of kinase inhibitors (e.g., JNK3) and high-energy density materials. While the C3-nitro group electronically activates the C5-iodide bond for oxidative addition, the adjacent N1-ethyl group introduces significant steric hindrance, often leading to stalled reactions or alkyne homocoupling (Glaser side-reaction) under standard conditions. This note provides a Standard Protocol for unhindered alkynes and an Optimized Protocol utilizing bidentate ligands (dppf) for sterically demanding substrates, ensuring yields >85% with high reproducibility.

Mechanistic Insight & Rational Design

The Steric-Electronic Paradox

The this compound scaffold presents a unique "push-pull" challenge for Palladium catalysis:

-

Electronic Activation (The "Pull"): The nitro group (

) at C3 is a strong electron-withdrawing group (EWG). It decreases electron density at the C5 position, making the C–I bond electron-deficient. This significantly accelerates the Oxidative Addition step of the Pd(0) catalyst, as electron-poor aryl halides are more reactive toward nucleophilic Pd(0) species. -

Steric Hindrance (The "Push"): The ethyl group at N1 is spatially adjacent to the C5-iodo reaction site. This creates a "steric wall" that hinders the approach of bulky Palladium-ligand complexes (like

).

Implication for Protocol Design:

Standard bulky monodentate phosphines (e.g.,

Catalytic Cycle & Pathway

The following diagram illustrates the specific catalytic pathway, highlighting the critical influence of the nitro and ethyl groups.

Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the nitro group and the steric bottleneck at transmetallation caused by the N-ethyl group.

Experimental Protocols

Materials & Equipment

-

Scaffold: this compound (Purity >97%).

-

Catalysts:

-

Standard: Bis(triphenylphosphine)palladium(II) dichloride (

). -

Optimized: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (

).

-

-

Co-catalyst: Copper(I) Iodide (CuI) - Must be off-white/tan. Green/blue indicates oxidation; discard.

-

Solvents: Anhydrous DMF or THF (sparged with Argon for 15 min).

Protocol A: Standard Conditions (Unhindered Alkynes)

Best for: Phenylacetylene, 1-Hexyne, simple propargyl ethers.

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

-

Charge: Add this compound (1.0 equiv, 1.0 mmol, 267 mg),

(0.05 equiv), and CuI (0.10 equiv). -

Solvent: Add anhydrous THF (5.0 mL) and Triethylamine (

, 3.0 equiv). The solution should be yellow/orange. -

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 30 minutes. If no reaction (check TLC), heat to 50°C .

-

Monitoring: Reaction typically completes in 2-4 hours.

Protocol B: Optimized Conditions (Hindered/Difficult Alkynes)

Best for: Alkynes with bulky substituents, heteroaryl alkynes, or if Protocol A yields <50%.

-

Setup: Use a microwave vial or Schlenk tube for tighter atmosphere control.

-

Charge: Add Scaffold (1.0 equiv),

(0.05 equiv) , CuI (0.10 equiv), and Cesium Carbonate ( -

Solvent: Add anhydrous DMF (concentration 0.2 M).

-

Degassing: Sparge the mixture with Argon for 5 minutes before adding the alkyne.

-

Reaction: Add alkyne (1.5 equiv). Seal and heat to 80°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

.

Self-Validating System & Troubleshooting

In-Process Controls (IPC)

Use this checklist to validate the reaction while it is running.

| Checkpoint | Observation | Status | Action |

| T = 0 min | Solution Color | Yellow/Orange | Normal. |

| T = 15 min | Solution Color | Darkening to Brown | Active. Pd(0) is forming. |

| T = 1 hr | TLC (Hex/EtOAc 3:1) | New spot (higher Rf) | Success. Product is less polar than nitro-iodo precursor. |

| T = 1 hr | TLC (UV) | SM Spot persists | Stalled. Increase Temp by 10°C. |

| Any Time | Precipitation | Black Mirror/Solid | Failure. Pd black precipitated. Oxygen leak? |

Analytical Validation (NMR)

The reaction is confirmed by the specific shifts of the ethyl group and the disappearance of the alkyne proton.

-

Starting Material (Iodo):

-

1.45 (t, 3H,

-

1.45 (t, 3H,

-

Product (Coupled):

-

1.52 (t, 3H,

-

4.35 (q, 2H,

- 6.95-7.10 (s, 1H, Pyrazole-H4).

-

1.52 (t, 3H,

Troubleshooting Guide

Figure 2: Troubleshooting logic flow for common failure modes.

References

-

Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling. Journal of Organic Chemistry, 2019.

-

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. BenchChem Application Notes, 2025.

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling. Arkivoc, 2016.

-

Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics. Organic Letters, 2020.

-

Sonogashira Coupling: General Experimental and Flow Chemistry. Royal Society of Chemistry, 2018.

Application Note: Chemoselective Reduction of 1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Executive Summary

This application note details the chemoselective reduction of the nitro group in 1-Ethyl-5-iodo-3-nitro-1H-pyrazole to its corresponding amine, 3-amino-1-ethyl-5-iodo-1H-pyrazole .

The primary synthetic challenge is the preservation of the Carbon-Iodine (C-I) bond at the 5-position. Standard catalytic hydrogenation methods (e.g.,

This guide presents two validated protocols:

-

Iron/Ammonium Chloride (

): The "Gold Standard" for lab-to-pilot scale due to its mild nature and high chemoselectivity. -

Stannous Chloride (

): A robust alternative for small-scale synthesis.

Chemo-Selectivity Analysis

The target molecule contains two competing reactive sites for reduction: the nitro group (

The "De-iodination Trap"

In standard hydrogenation, Palladium (Pd) inserts into the weak C-I bond (Bond Dissociation Energy

Strategic Decision: To ensure process integrity, we must utilize Single Electron Transfer (SET) mechanisms (Metals in protic media) rather than catalytic hydrogenation.

Decision Matrix (Graphviz)

Figure 1: Decision matrix highlighting the risk of catalytic hydrogenation versus the safety of dissolving metal reductions for iodinated substrates.

Protocol A: Iron/Ammonium Chloride Reduction (Preferred)

This method is preferred for its environmental profile (water/ethanol solvent), low cost, and scalability. It operates via a surface-mediated electron transfer mechanism that is kinetically favored for

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: this compound (

) -

Reductant: Iron Powder (

) - Note: Use fine powder ( -

Electrolyte: Ammonium Chloride (

, -

Solvent: Ethanol / Water (

ratio) -

Workup: Celite 545 (for filtration), Ethyl Acetate.

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate in Ethanol/Water (

, concentration -

Activation: Add Ammonium Chloride followed by Iron Powder to the solution at room temperature.

-

Checkpoint: The reaction is heterogeneous (slurry). Efficient stirring is critical.

-

-

Reaction: Heat the mixture to reflux (

) .-

Observation: The yellow suspension (characteristic of nitro compounds) will gradually turn dark grey/brown (iron oxides) and the supernatant will become colorless/pale brown.

-

Time: Typically

.[1] Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

-

Filtration (Critical Step):

-

Cool the mixture to room temperature.

-

Filter the slurry through a Celite pad to remove iron oxide sludge.

-

Tip: Wash the Celite cake copiously with Ethyl Acetate (

reaction volume) to recover adsorbed product.

-

-

Workup:

-

Concentrate the filtrate to remove Ethanol.

-

Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

).[2] -

Wash combined organics with Brine, dry over

, and concentrate.

-

Expected Yield & Purity

-

Yield: 85–95%[3]

-

Appearance: Off-white to pale brown solid.

-

Purification: Usually clean enough for next step.[4] If necessary, recrystallize from Ethanol/Hexane.

Protocol B: Stannous Chloride ( )[8]

Use this method if the Iron protocol stalls or on small scales (

Reagents

-

Substrate: this compound (

) -

Reductant:

( -

Solvent: Ethanol or Ethyl Acetate.[5]

Step-by-Step Procedure

-

Dissolution: Dissolve substrate in Ethanol (

). -

Addition: Add

in one portion. -

Reaction: Stir at

for -

Workup (The "Tin Emulsion" Fix):

Quality Control & Validation

To ensure the protocol was successful, you must validate two things:

-

Conversion: Nitro

Amine. -

Integrity: Iodine retention.

Analytical Data Summary

| Feature | Starting Material (Nitro) | Product (Amine) | Validation Logic |

| Appearance | Yellow Solid | Off-white / Pale Brown | Loss of conjugation color |

| LCMS (M+H) | Mass shift of | ||

| 1H NMR (Ar-H) | Deshielded ( | Shielded ( | Electron donating |

| 1H NMR (NH2) | Absent | Broad singlet ( | Diagnostic for amine |

| 1H NMR (Des-iodo) | Absent | MUST BE ABSENT | If a doublet appears at pos-5, method failed |

Reaction Pathway & Impurity Profile (Graphviz)

Figure 2: Reaction pathway showing the direct route to the target and the side-reaction to be avoided.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Iron surface passivation. | Add 1-2 drops of conc. HCl to "activate" the iron surface. Ensure vigorous stirring. |

| Low Yield | Product trapped in Iron sludge. | Do not skip the Celite wash. Flush the filter cake with hot Ethyl Acetate. |

| Des-iodination Observed | Trace metal contamination or too harsh. | Ensure temperature does not exceed |

| Emulsions | Tin salts (Method B). | Use Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize Tin during workup. |

References

-

Bechamp Reduction Mechanism & Scope

-

Chemoselective Reduction Protocols (Fe/NH4Cl)

-

Alternative Stannous Chloride Methods

-

General Pyrazole Synthesis & Functionalization

-

BenchChem Application Notes. "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." (Analogous chemistry).

-

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. srict.in [srict.in]

- 12. semanticscholar.org [semanticscholar.org]

- 13. d8.irins.org [d8.irins.org]

- 14. youtube.com [youtube.com]

- 15. Béchamp reduction - Wikipedia [en.wikipedia.org]

Using 1-Ethyl-5-iodo-3-nitro-1H-pyrazole as a pharmaceutical intermediate

Application Note: 1-Ethyl-5-iodo-3-nitro-1H-pyrazole in Pharmaceutical Synthesis

Executive Summary

This compound (EINP) is a high-value heterocyclic building block characterized by its functional orthogonality . It possesses three distinct sites for chemical manipulation:

-

C5-Iodo Position: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

C3-Nitro Group: A masked amino functionality that serves as a precursor for amides, ureas, or secondary amines.

-

N1-Ethyl Group: A fixed solubility-enhancing moiety that directs regioselectivity during synthesis.

This guide details the handling, quality control, and synthetic protocols for utilizing EINP to construct complex pharmaceutical scaffolds, particularly kinase inhibitors (e.g., JNK3, p38 MAP kinase) and anti-inflammatory agents.

Strategic Utility & Reactivity Profile

The core value of EINP lies in its ability to undergo sequential, chemoselective functionalization. The C5-iodide is reactive under oxidative addition conditions (Pd(0)), while the C3-nitro group remains inert until subjected to reducing conditions. This allows for a "Coupling-First, Reduction-Second" workflow, essential for scaffold decoration.

Reactivity Pathway Diagram

Figure 1: Divergent synthetic pathways for this compound. Pathway A is the preferred first step to avoid chemoselectivity issues with the iodine atom.

Preparation & Quality Control

Before initiating complex synthesis, verify the regiochemistry of the starting material. Commercial sources of nitropyrazoles often contain mixtures of isomers (1,3- vs 1,5-substituted).

-

Identity Confirmation:

-

1H NMR (DMSO-d6): The C4-proton typically appears as a singlet around

7.2–7.5 ppm. -

Regiochemistry Check: NOESY (Nuclear Overhauser Effect Spectroscopy) is critical. You should observe a correlation between the N-Ethyl protons and the C5-Iodo position (or lack thereof if the iodine is at C3, though the synthesis route usually dictates C5). Note: In this compound, the ethyl group is spatially distant from the C4 proton compared to the 1-ethyl-3-iodo-5-nitro isomer.

-

Application Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl ring at the C5 position while preserving the C3-nitro group. Challenge: The electron-deficient nature of the nitropyrazole ring facilitates oxidative addition but can also make the ring susceptible to base-mediated decomposition if conditions are too harsh.

Protocol

-

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst:

(0.05 equiv) - Chosen for stability and efficiency with electron-poor halides. -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

-

Procedure:

-

Step 1 (Degassing): Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Step 2 (Catalyst Addition): Add the Palladium catalyst quickly under a counter-flow of Argon.

-

Step 3 (Solvation): Add the degassed solvent mixture via syringe.

-

Step 4 (Reaction): Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]

-

Step 5 (Workup): Dilute with EtOAc, wash with brine, dry over

.

-

-

Why this works: The C5-I bond is significantly weaker than the C-NO2 bond. The use of mild base (

) prevents degradation of the nitro group.

Application Protocol B: Nitro Reduction (Avoiding Deiodination)

Objective: Reduce the C3-nitro group to an amine without removing the iodine atom (if the coupling has not yet been performed) or affecting the newly coupled aryl ring.

Critical Warning: Do NOT use catalytic hydrogenation (

Comparative Data: Reduction Methods

| Method | Reagents | Chemoselectivity (Nitro vs. Iodo) | Yield | Recommendation |

| Catalytic Hydrogenation | Poor (High risk of deiodination) | <30% | AVOID | |

| Iron Reduction | Excellent | 85-95% | Primary Choice | |

| Tin Chloride | Good | 70-80% | Secondary Choice | |

| Dithionite | Moderate | 50-65% | For sensitive substrates |

Recommended Protocol: Iron-Mediated Reduction

-

Reagents:

-

Substrate: 3-Nitro-pyrazole derivative (1.0 equiv)

-

Reductant: Iron powder (5.0 equiv, <10 micron particle size preferred)

-

Electrolyte: Ammonium Chloride (